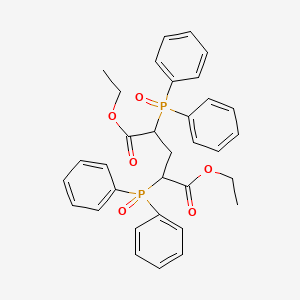
diethyl 2,4-bis(diphenylphosphoryl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate, also known as bis(2,4-diphenylphenyl) phosphate or BDPP, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 622.6 g/mol. BDPP is an important intermediate in the synthesis of phosphorus-containing compounds and has a wide range of applications in various fields of science.
Mecanismo De Acción
BDPP acts as a phosphorus-containing reagent by reacting with other compounds containing reactive functional groups such as hydroxyl, carboxyl, and amino groups. The reaction forms a covalent bond between the phosphorus atom in BDPP and the functional group in the target compound. This reaction can be used to modify the properties of the target compound, such as its solubility, reactivity, and stability.
Biochemical and Physiological Effects:
BDPP has no known biochemical or physiological effects in living organisms. It is not used as a drug or medication and has no therapeutic value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDPP has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BDPP has some limitations in laboratory experiments. It is not very reactive and requires a long reaction time or high temperature to react with some compounds. It is also not very soluble in water, which limits its use in aqueous solutions.
Direcciones Futuras
BDPP has many potential future directions for scientific research. It can be used as a starting material for the synthesis of new phosphorus-containing compounds with novel properties. BDPP can also be used as a template for the design of new flame retardants and cross-linking agents. In addition, BDPP can be used as a reference material for the analysis of phosphorus-containing compounds in various samples. Further research is needed to explore the full potential of BDPP in various fields of science.
Métodos De Síntesis
BDPP can be synthesized by the reaction of diethyl malonate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction yields diethyl 2,4-diethyl 2,4-bis(diphenylphosphoryl)pentanedioate(diphenylphosphoryl)pentanedioate and hydrogen chloride as a byproduct. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BDPP is widely used in scientific research as a phosphorus-containing reagent. It is used as a flame retardant in plastics, textiles, and other materials. BDPP is also used as a cross-linking agent in the synthesis of polymers and as a catalyst in organic reactions. BDPP is also used as a reference material for the analysis of phosphorus-containing compounds in various samples.
Propiedades
IUPAC Name |
diethyl 2,4-bis(diphenylphosphoryl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O6P2/c1-3-38-32(34)30(40(36,26-17-9-5-10-18-26)27-19-11-6-12-20-27)25-31(33(35)39-4-2)41(37,28-21-13-7-14-22-28)29-23-15-8-16-24-29/h5-24,30-31H,3-4,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWXJIXTYMWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)


![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)